molecular formula C23H15Cl2N3O2 B607142 (E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime CAS No. 2259710-64-8

(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime

Cat. No. B607142
M. Wt: 436.29
InChI Key: UAKNSRDQWPLPHH-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL5050 is a Selective Agonist for the Human Constitutive Androstane Receptor. DL5050 demonstrated excellent potency and selectivity for hCAR over hPXR. DL5050 preferentially induced the expression of CYP2B6 (target of hCAR) over CYP3A4 (target of hPXR) on both the mRNA and protein levels. The selective hCAR agonist DL5050 represents a valuable tool molecule to further define the biological functions of hCAR, and may also be used as a new lead in the discovery of hCAR agonists for various therapeutic applications.

Scientific Research Applications

1. Stereoisomerization Studies

  • Research Focus : The stereochemical properties of closely related compounds, such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime), have been studied for their potential in therapeutic applications. These studies involve the synthesis and characterization of E- and Z-isomers, addressing the issue of insufficient stability in such compounds (Diethelm-Varela et al., 2020).

2. Novel Synthesis Methods

  • Research Focus : Innovative synthesis techniques for related naphthopyranoisoxazoles and naphthopyranoisoxazolines have been explored. This research is significant in developing novel methods for creating complex organic compounds (Liaskopoulos et al., 2008).

3. Crystal Structure Analysis

  • Research Focus : The structural analysis of similar compounds, like imidazol-1-ylmethyl 2-naphthyl ketone oxime, provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Kendi et al., 1998).

4. Quantum Chemical and Surface Analysis

  • Research Focus : Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis have been applied to similar compounds to understand their molecular electrostatic potential and non-linear optical properties, which are important for various applications in materials science and chemistry (Sowmya et al., 2018).

properties

CAS RN

2259710-64-8

Product Name

(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.29

IUPAC Name

(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime

InChI

InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+

InChI Key

UAKNSRDQWPLPHH-LGJNPRDNSA-N

SMILES

ClC1=CC=C(C=C1Cl)CO/N=C/C2=C(C3=CC=C4C=CC=CC4=C3)N=C5OC=CN52

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DL5050;  DL-5050;  DL 5050; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
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(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
Reactant of Route 3
(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
Reactant of Route 4
(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
Reactant of Route 5
(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
Reactant of Route 6
Reactant of Route 6
(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime

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